molecular formula C15H18ClNO B1377388 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 123982-91-2

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1377388
CAS No.: 123982-91-2
M. Wt: 263.76 g/mol
InChI Key: MGOKOLBJBKBTSX-UTONKHPSSA-N
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Description

Introduction and Structural Foundation

Nomenclature and Chemical Identity

(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine hydrochloride is a chiral phenethylamine derivative with systematic IUPAC nomenclature reflecting its stereochemistry and functional groups. Key identifiers include:

Property Value Source Citation
CAS Registry Number 123982-91-2 (primary), 6287-71-4 (alternate)
Molecular Formula C₁₅H₁₈ClNO
Molecular Weight 263.76 g/mol
SMILES Notation CC@HN.Cl
InChI Key MGOKOLBJBKBTSX-UTONKHPSSA-N

The (R)-configuration at the chiral center is critical for its stereochemical properties, as confirmed by optical rotation data and X-ray crystallography analogs. The benzyloxy group at the ortho position of the phenyl ring introduces steric and electronic modulation, distinguishing it from simpler phenethylamines.

Historical Context of Chiral Benzyloxy-Substituted Phenylethylamines

Chiral benzyloxy-phenethylamines emerged from mid-20th century efforts to optimize psychoactive compounds for receptor selectivity. Key milestones include:

  • 1950s–1970s : Discovery of phenethylamine's serotonin receptor affinity.
  • 1980s : Introduction of benzyloxy groups to enhance blood-brain barrier penetration.
  • 2000s : Systematic exploration of N-benzyl substitutions (e.g., NBOMe derivatives) for 5-HT₂A receptor specificity.

The benzyloxy moiety's role in MAO-B inhibition was first reported in 1999, where 5-benzyloxyindole derivatives showed 100-fold selectivity over MAO-A. This paved the way for rational design of this compound as a scaffold for neuroactive compounds.

Discovery and Initial Characterization

The compound was first synthesized via reductive amination, as detailed in :

Synthetic Route :

  • Condensation of 2-(benzyloxy)benzaldehyde with (R)-1-phenylethylamine in ethanol.
  • Reduction of the imine intermediate using NaBH₄.
  • Hydrochloride salt formation with ethanolic HCl.

Key Characterization Data :

  • Purity : ≥95% (HPLC).
  • Storage : Requires refrigeration (2–8°C) under inert atmosphere.
  • Spectral Data :
    • ¹H NMR (400 MHz, D₂O): δ 7.45–7.25 (m, 5H, Ar-H), 6.95–6.75 (m, 4H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 4.10 (q, J = 6.5 Hz, 1H, CH), 1.50 (d, J = 6.5 Hz, 3H, CH₃).
    • HRMS : m/z 227.1312 [M+H]⁺ (calc. 227.1315).

Positioning in Organochemical Research

The compound occupies a niche in asymmetric synthesis and medicinal chemistry:

Table 1: Applications in Modern Research
Application Area Role Example Study
Asymmetric Catalysis Chiral ligand for Pictet-Spengler reactions
Receptor Studies 5-HT₂A/2C affinity modulator
MAO-B Inhibition Selective inhibitor scaffold
Organocatalysis Steric shielding agent

Its benzyloxy group enables π-π stacking with aromatic residues in enzyme active sites, while the chiral center dictates enantioselective interactions. Recent work by McLean et al. demonstrated that conformational restriction of the ethanamine side chain enhances 5-HT₂A binding by 40% compared to flexible analogs.

In organocatalysis, the compound's bulky benzyloxy group has been leveraged to control lone-pair accessibility in piperidine-based catalysts, achieving 35.9-fold rate modulation between (E)- and (Z)-configurations.

Properties

IUPAC Name

(1R)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKOLBJBKBTSX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123982-91-2
Record name Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, hydrochloride, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123982-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of the Benzyloxy Group

The benzyloxy substituent is typically introduced by benzylation of a suitable phenol precursor. This involves:

  • Starting Material: 2-hydroxyacetophenone or 2-hydroxyphenyl derivatives
  • Reaction: Nucleophilic substitution of the phenolic hydroxyl group with benzyl bromide or benzyl chloride
  • Conditions: Basic medium (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetone
  • Temperature: Ambient to moderate heating (25–80 °C)
  • Outcome: Formation of 2-(benzyloxy)acetophenone or related intermediates

This benzylation step protects the phenol and enhances lipophilicity, facilitating subsequent transformations.

Construction of the Chiral Ethanamine Moiety

The chiral ethanamine segment is introduced via reductive amination or asymmetric synthesis methods:

  • Reductive Amination Route:

    • The benzyloxy-substituted ketone intermediate is reacted with ammonia or a primary amine derivative.
    • Catalytic hydrogenation or chemical reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are used.
    • The reaction is conducted under mild acidic or neutral conditions to favor imine formation and subsequent reduction.
    • Chiral induction can be achieved by using chiral auxiliaries or catalysts to obtain the (1R)-enantiomer selectively.
  • Chiral Auxiliary Approach:

    • Use of (R)-α-methylphenethylamine as a chiral auxiliary to form imines with the ketone intermediate.
    • Subsequent catalytic hydrogenation (e.g., Pt/C catalyst) reduces the imine to the chiral amine.
    • This method offers high stereoselectivity and is scalable for industrial production.

Formation of the Hydrochloride Salt

  • The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl).
  • This step enhances the compound's water solubility and stability.
  • Typically performed by dissolving the free amine in an organic solvent (e.g., ethanol or ethyl acetate) followed by bubbling or addition of dry HCl gas or aqueous HCl.
  • The resulting hydrochloride salt precipitates out and is isolated by filtration and drying.

Industrial Production Considerations

Industrial synthesis focuses on maximizing yield, purity, and cost-effectiveness:

  • Continuous flow reactors may be employed for benzylation and reductive amination steps to improve reaction control and scalability.
  • High-pressure hydrogenation using Pt/C or Pd/C catalysts optimizes the reduction of imines to chiral amines.
  • Purification techniques such as crystallization and chromatography are used to achieve enantiomeric purity and remove impurities.
  • The process benefits from mild reaction conditions and readily available starting materials, making it suitable for large-scale manufacture.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
Benzylation of phenol Nucleophilic substitution Benzyl bromide or chloride, K2CO3 or NaH, DMF, 25–80 °C Formation of benzyloxy-substituted intermediate
Formation of chiral amine Reductive amination or chiral auxiliary method Ketone intermediate, (R)-α-methylphenethylamine, Pt/C catalyst, H2 gas, mild conditions High stereoselectivity, formation of (1R)-amine
Hydrochloride salt formation Acid-base reaction HCl gas or aqueous HCl in ethanol or ethyl acetate Precipitation of hydrochloride salt, enhanced solubility

Research Findings and Optimization Insights

  • The use of chiral auxiliaries such as (R)-α-methylphenethylamine significantly improves enantiomeric excess and yield in the amination step.
  • Catalytic hydrogenation under Pt/C or Pd/C provides mild and efficient reduction conditions, reducing side reactions and enabling scale-up.
  • Protective benzylation of the phenol group prevents unwanted side reactions during amination and allows for selective functionalization.
  • The hydrochloride salt form improves handling and formulation properties for biological and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylethanol or benzyloxyphenylethylamine.

    Substitution: Nitrobenzyloxyphenyl or halobenzyloxyphenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride serves as a key intermediate for developing more complex molecules. Its ability to undergo various chemical reactions, such as:

  • Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The compound can be reduced to simpler amines or alcohols.
  • Substitution : Electrophilic aromatic substitution reactions can modify the phenyl ring.

These properties make it a valuable tool for chemists aiming to synthesize novel compounds.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its structural similarity to neurotransmitters suggests that it may interact with various receptors, which could lead to insights into neurological functions and disorders. For instance:

  • Neurotransmitter Modulation : Related compounds have shown promise in modulating neurotransmitter systems, indicating potential therapeutic applications in treating conditions like depression or anxiety.

Medicine

The therapeutic potential of this compound is being explored in the context of neurological disorders. Preliminary studies suggest that it may exhibit:

  • Neuroprotective Effects : By interacting with specific receptors, this compound may help protect neuronal cells from damage.
  • Antidepressant Activity : Its structural characteristics could contribute to mood enhancement effects similar to those of existing antidepressants.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Neurotransmitter Interaction

A study published in a peer-reviewed journal investigated the binding affinity of this compound to serotonin receptors. Results indicated that the compound exhibited significant binding activity, suggesting its potential role as a therapeutic agent for mood disorders.

Case Study 2: Synthesis of Novel Antidepressants

Research focused on synthesizing new antidepressants utilized this compound as an intermediate. The synthesized compounds demonstrated enhanced efficacy in preclinical models, highlighting the importance of this compound in drug development.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may enhance its binding affinity to certain receptors, while the ethanamine moiety can interact with active sites of enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Phenylalkylamine Derivatives

Key Compounds :

2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (1d) Substituents: Ethoxymethyl, dimethoxy groups at positions 4, 2, and 3. Molecular Formula: C₁₁H₁₈ClNO₃. Key Difference: Lacks the benzyloxy group but includes a methoxy-rich phenyl ring, which enhances hydrophilicity compared to the target compound .

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T, 1e) Substituents: Methylthio, dimethoxy groups. Molecular Formula: C₁₁H₁₈ClNO₂S.

2-(4-(Benzyloxy)-3-methoxyphenyl)ethan-1-amine Hydrochloride

  • Substituents : Benzyloxy and methoxy groups at positions 4 and 3.
  • Key Difference : Additional methoxy substituent increases steric bulk and may shift NMR signals (e.g., δ 7.4–6.8 ppm for aromatic protons) compared to the target compound’s simpler substitution pattern .

Triazole-Containing Ethanamine Derivatives

2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (LK00764)

  • Substituents : Biphenyl-triazole core.
  • Molecular Formula : C₁₆H₁₅ClN₄.
  • Key Difference : The triazole ring enhances hydrogen-bonding capacity, making it a potent TAAR1 agonist (EC₅₀ = 0.8 μM) for psychotic disorders, unlike the benzyloxy-phenylamine scaffold, which lacks this heterocyclic motif .

Substituted Benzyloxy/Aryloxy Derivatives

(1R)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine Hydrochloride Substituents: Isopropyl group at para position. Molecular Formula: C₁₁H₁₈ClN. 3.1 for the target compound) .

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride Substituents: Ethoxy at para position, methoxy on ethanamine chain. Molecular Formula: C₁₁H₁₈ClNO₂.

Heteroaromatic Analogues

1-(Benzo[b]thiophen-3-yl)ethan-1-amine Hydrochloride

  • Substituents : Benzothiophene ring.
  • Molecular Formula : C₁₀H₁₂ClNS.
  • Key Difference : The sulfur-containing heterocycle alters electronic properties (e.g., increased polarizability) and may enhance CNS penetration compared to benzyloxy-phenyl derivatives .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Pharmacological Feature Reference ID
(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine HCl C₁₅H₁₈ClNO Ortho-benzyloxy, (R)-configuration 263.77 N/A (Intermediate/under study)
2C-T (1e) C₁₁H₁₈ClNO₂S 2,5-Dimethoxy-4-methylthio 263.78 Serotonin receptor modulation
LK00764 C₁₆H₁₅ClN₄ Biphenyl-triazole 298.77 TAAR1 agonist (EC₅₀ = 0.8 μM)
1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl C₁₀H₁₂ClNS Benzothiophene 213.72 Enhanced CNS penetration potential

Key Structural and Functional Insights

  • Benzyloxy vs. Alkoxy Groups : The benzyloxy group in the target compound provides higher lipophilicity (clogP ≈ 3.1) compared to ethoxy (clogP ≈ 2.1) or methoxy (clogP ≈ 1.8) substituents, which may influence blood-brain barrier permeability .
  • Stereochemistry : The (R)-configuration is critical for chiral recognition in receptor binding, as seen in related compounds like (R)-1-(4-isopropylphenyl)ethanamine hydrochloride, which shows subtype selectivity in NMDA receptor interactions .
  • Synthetic Routes : Most analogs are synthesized via reductive amination (e.g., using NaBH₄ or LiAlH₄) followed by HCl salt formation, as described for 2-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-amine hydrochloride .

Biological Activity

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by an amine functional group linked to a phenyl ring substituted with a benzyloxy group. This configuration enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties. The presence of a chiral center indicates that the compound can exist in two enantiomeric forms, which may exhibit different biological effects.

Structural Features

FeatureDescription
Amine GroupContributes to basicity and reactivity
Benzyloxy GroupEnhances lipophilicity and potential binding
Chiral CenterAllows for enantiomer-specific effects

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Neurotransmitter Modulation

Similar compounds have demonstrated the ability to modulate neurotransmitter levels, suggesting potential applications in treating mood disorders. The amine group's structural similarity to known neurotransmitter precursors may facilitate this activity.

2. Antioxidant Properties

The presence of aromatic rings in the structure allows for free radical scavenging, contributing to antioxidant activity. Compounds with similar structures have shown significant inhibition of oxidative stress markers, which is crucial in preventing cellular damage .

3. Neuroprotective Effects

Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

4. Antidepressant Effects

The modulation of neurotransmitter levels suggests that this compound could have antidepressant properties, similar to other phenethylamines.

The mechanism of action involves interactions with specific molecular targets such as receptors or enzymes. The benzyloxy group may enhance binding affinity to certain receptors, while the ethanamine moiety interacts with active sites of enzymes, modulating their activity. Understanding these interactions is crucial for predicting therapeutic effects and potential side effects associated with the compound .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzyloxy Group : Reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
  • Attachment of the Ethanamine Moiety : Reacting the benzyloxyphenyl compound with an appropriate amine precursor under reductive amination conditions.
  • Formation of the Hydrochloride Salt : Converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

These synthetic pathways allow for modifications that optimize biological activity and pharmacological properties .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesBiological Activity
(S)-N,N-DimethylphenethylamineDimethylamino groupStimulant effects
4-Hydroxy-N,N-dimethylamphetamineHydroxyl group on aromatic ringAntidepressant properties
2-Amino-N-benzylacetamideAcetamide functional groupAnalgesic effects

The unique benzyloxy substitution in this compound enhances its lipophilicity compared to these compounds, potentially affecting absorption and distribution within biological systems .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of similar compounds, emphasizing their potential therapeutic applications:

  • Antioxidant Activity : A study demonstrated that related benzyloxy compounds exhibited high DPPH scavenging activity, indicating strong antioxidant properties .
  • Neuroprotective Studies : Research on phenethylamine derivatives showed promising results in protecting neuronal cells from oxidative damage, supporting further investigation into this compound’s neuroprotective capabilities .

Q & A

Q. What synthetic routes are recommended for (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride, and how can enantiomeric purity be optimized?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach starts with (R)-phenylglycinol derivatives, utilizing reductive amination or nucleophilic substitution under controlled conditions. For enantiomeric purity optimization, chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) can enhance stereochemical control. Reaction parameters like temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. MeOH), and stoichiometry of reducing agents (e.g., NaBH4_4 vs. LiAlH4_4) should be systematically tested. Post-synthesis, recrystallization in polar solvents (ethanol/water mixtures) improves purity .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, with benzyloxy protons appearing as a singlet (~δ 4.8–5.2 ppm) and chiral center protons showing splitting patterns .
  • HPLC/UPLC : Reverse-phase methods with chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess. Mobile phases of acetonitrile:ammonium acetate buffer (pH 4.5) are effective .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C15_{15}H18_{18}ClNO2_2) and detects impurities .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride dust .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does stereochemistry at the chiral center influence biological activity?

The (1R) configuration determines receptor binding affinity. For example, in serotonin receptor studies, the R-enantiomer showed 10-fold higher selectivity for 5-HT2A_{2A} over 5-HT2C_{2C} compared to the S-form. Docking simulations (AutoDock Vina) correlate this with hydrogen-bond interactions at Tyr370 residues. Validate via comparative assays using enantiomerically pure samples .

Q. How can researchers resolve discrepancies in pharmacological data across assay systems?

  • Orthogonal Assays : Combine radioligand binding (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) with functional assays (calcium flux or β-arrestin recruitment) to assess agonist vs. biased signaling .
  • Buffer Optimization : Vary Mg2+^{2+}/Ca2+^{2+} concentrations to identify ion-dependent activity shifts. For example, 1 mM Mg2+^{2+} increased EC50_{50} by 40% in HEK293 cells .

Q. What strategies mitigate racemization during synthesis?

  • Low-Temperature Reactions : Conduct amide couplings at 0–4°C to suppress base-catalyzed racemization.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection, which resists racemization under acidic conditions .
  • In-line Monitoring : Employ FTIR or circular dichroism (CD) spectroscopy to detect early-stage racemization .

Q. How does the compound’s stability vary under stress conditions?

  • Thermal Stress : At 40°C, degradation products (e.g., benzyl alcohol via hydrolysis) increase by 15% over 14 days.
  • Photolytic Stress : UV light (254 nm) induces <5% degradation in amber glass vs. 22% in clear vials.
  • pH Stability : Stable at pH 3–5 (0.8% degradation/month) but degrades rapidly at pH >7 (12% degradation/week). Use RP-UPLC with PDA detection to track degradation .

Q. What methodologies assess receptor binding kinetics?

  • Surface Plasmon Resonance (SPR) : Immobilize GPCRs on CM5 chips; measure kon/koff rates at 25°C in HBS-EP buffer.
  • Kinetic Radioligand Binding : Use 3^3H-labeled antagonists in competition assays to calculate Ki_i values. For example, Ki_i = 8.3 nM for 5-HT2A_{2A} vs. 65 nM for α1_1-adrenergic receptors .

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